Patulolide B Patulolide B Patulolide B is a natural product found in Penicillium urticae and Penicillium griseofulvum with data available.
Brand Name: Vulcanchem
CAS No.: 103729-43-7
VCID: VC20742420
InChI: InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8-/t10-/m1/s1
SMILES: CC1CCCCCCC(=O)C=CC(=O)O1
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol

Patulolide B

CAS No.: 103729-43-7

VCID: VC20742420

Molecular Formula: C12H18O3

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Patulolide B - 103729-43-7

Description

Patulolide B is a naturally occurring macrolide compound that belongs to a class of antibiotics with significant biological activity. It was first isolated from the culture filtrate of the fungus Penicillium urticae S11R59, which has been recognized for producing various bioactive metabolites. Patulolide B is characterized by its twelve-membered lactone ring structure, which is a common feature in many biologically active macrolides.

Biological Activity

Patulolide B exhibits notable cytotoxic properties, making it a compound of interest in pharmacological research. Studies have shown that it possesses antifungal and antibacterial activities, which can be attributed to its unique structural characteristics.

  • Antifungal Activity: Patulolide B has demonstrated effectiveness against various fungal strains, including Candida albicans and Aspergillus niger.

  • Antibacterial Activity: The compound has also shown antibacterial properties against Micrococcus luteus, indicating its potential use in treating bacterial infections.

Table 2: Biological Activities of Patulolide B

Activity TypeTarget OrganismIC50 (μg/mL)
AntifungalCandida albicansNot specified
AntifungalAspergillus nigerNot specified
AntibacterialMicrococcus luteusNot specified

Synthesis of Patulolide B

The synthesis of Patulolide B involves several synthetic steps that utilize various chemical reactions to construct its complex structure. One notable method includes the use of β-keto lactones as starting materials, which undergo transformations such as chain extension and oxidation to yield the final product.

Synthetic Route Overview

  • Starting Material: β-keto lactones

  • Key Reactions:

    • Chain extension using zinc carbenoids

    • Oxidation reactions to form functional groups

  • Yield: The synthesis process reportedly achieves yields around 66%.

Research Findings and Implications

Recent studies have focused on the potential applications of Patulolide B in medicine, particularly in the development of new antifungal and antibacterial agents. Its cytotoxic properties suggest that it could be valuable in cancer treatment as well, although further research is necessary to explore these possibilities fully.

CAS No. 103729-43-7
Product Name Patulolide B
Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
IUPAC Name (3Z,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione
Standard InChI InChI=1S/C12H18O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-10H,2-7H2,1H3/b9-8-/t10-/m1/s1
Standard InChIKey XETYGXGLGYXEIT-HSTULFTRSA-N
Isomeric SMILES C[C@@H]1CCCCCCC(=O)/C=C\C(=O)O1
SMILES CC1CCCCCCC(=O)C=CC(=O)O1
Canonical SMILES CC1CCCCCCC(=O)C=CC(=O)O1
Synonyms patulolide B
PubChem Compound 6444101
Last Modified Feb 18 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator